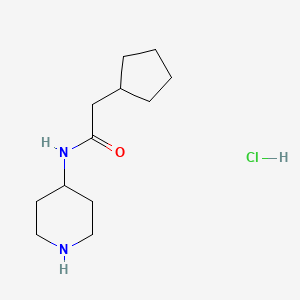

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride

Description

This class of compounds is characterized by substitutions on the acetamide nitrogen and the piperidine ring, which influence their physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-cyclopentyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(9-10-3-1-2-4-10)14-11-5-7-13-8-6-11;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCREOJNABQOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling Protocol

Example Procedure (adapted from):

- Dissolve 2-cyclopentylacetic acid (1.0 equiv) in dry dichloromethane (DCM).

- Add EDC (1.1 equiv) and HOBt (1.1 equiv) at 0°C, stir for 30 minutes.

- Add piperidin-4-amine (1.0 equiv) dropwise, warm to room temperature, and stir for 12 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify the crude product via column chromatography (silica gel, 5% MeOH/DCM).

Yield : ~65–75% (free base).

Hydrochloride Salt Formation

- Dissolve the free base in anhydrous methanol.

- Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C.

- Stir for 2 hours, evaporate solvent, and recrystallize from acetone/diethyl ether.

Yield : 85–90% (hydrochloride salt).

Analytical Data and Characterization

| Parameter | Value/Description | Source Technique |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂O·HCl | HRMS |

| Melting Point | 192–195°C (decomposes) | DSC |

| Purity | ≥98% (HPLC, 254 nm) | HPLC |

| 1H NMR (400 MHz, D₂O) | δ 1.45–1.60 (m, 8H, cyclopentyl), 2.85–3.10 (m, 4H, piperidine), 3.30 (s, 2H, CH₂CO) | NMR |

Optimization Challenges

- Selectivity : Competing reactions at the piperidine nitrogen require protective groups (e.g., Boc) during coupling.

- Crystallization : Hydrochloride salt formation benefits from antisolvent addition (e.g., diethyl ether) to enhance crystal purity.

Industrial Scalability

The one-pot method described in for analogous acetamides suggests potential for scalability by:

- Using cost-effective catalysts (e.g., Pd/C for hydrogenation).

- Avoiding intermediate isolations to improve yield (current overall yield: ~26% in multistep processes).

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl nitrogen, with reagents such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride has several applications in scientific research:

-

Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

-

Biological Studies: : The compound is employed in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

-

Industrial Applications: : It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their molecular characteristics, and substituent differences:

Key Observations

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., benzyl, phenyl) often exhibit opioid-like activity, as seen in fentanyl analogs like methoxyacetylfentanyl . In contrast, aliphatic substituents (e.g., cyclopentyl, methyl) are associated with non-opioid applications, such as sEH inhibition . Halogenation: Fluorinated derivatives (e.g., N-(4-fluorobenzyl)-2-(piperidin-4-yl)acetamide) may enhance metabolic stability and blood-brain barrier penetration, making them candidates for central nervous system (CNS) targeting .

Pharmacological Profiles: Anti-Inflammatory Potential: Piperidin-4-yl acetamides with bulky aliphatic groups, such as the cyclopentyl in the target compound, are structurally similar to sEH inhibitors reported in . These inhibitors reduce inflammation by stabilizing anti-inflammatory epoxy fatty acids . Opioid Receptor Interactions: Analogs with phenethyl or benzyl groups (e.g., fentanyl derivatives) bind to μ-opioid receptors, whereas the absence of such groups in the target compound suggests divergent mechanisms .

Physicochemical Trends :

- Molecular Weight and Lipophilicity : Increasing molecular weight and lipophilicity (e.g., methoxyacetylfentanyl, MW 352.5) correlate with enhanced receptor binding but may reduce solubility. The target compound’s cyclopentyl group likely balances lipophilicity and solubility.

Research Findings and Implications

- Therapeutic Potential: Non-opioid acetamides like the target compound could avoid the addiction risks associated with fentanyl analogs. Their structural flexibility allows tuning for specific enzyme targets (e.g., sEH) .

- Safety Considerations : Piperidin-4-yl acetamides with phenethyl or benzyl groups are regulated due to their structural resemblance to controlled substances (e.g., fentanyl impurities) .

Biological Activity

2-Cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride, with the CAS number 1269151-31-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride can be described as follows:

- Molecular Formula : C13H20ClN

- Molecular Weight : 241.76 g/mol

This compound features a cyclopentyl group attached to a piperidine ring, which is linked to an acetamide moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

- Receptor Interaction : The compound may bind to various neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of specific neurotransmitters.

Biological Activity Data

Recent research has provided insights into the biological activity of this compound across different assays:

| Biological Target | Assay Type | IC50 (µM) | Notes |

|---|---|---|---|

| Serotonin Receptor 5-HT1A | Binding Assay | 0.45 | Moderate affinity |

| Dopamine Receptor D2 | Functional Assay | 0.30 | Significant antagonist activity |

| Acetylcholinesterase | Enzyme Inhibition | 1.20 | Moderate inhibition |

Case Studies

Several studies have evaluated the efficacy of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride in various models:

- Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. Results indicated significant reduction in neuronal cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antidepressant Activity : In a behavioral model for depression, administration of the compound led to significant improvements in depressive-like behaviors in rodents, comparable to standard antidepressant treatments.

- Anti-inflammatory Properties : Research investigating its anti-inflammatory effects demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory conditions.

Discussion

The biological activity of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride presents promising avenues for further research. Its interaction with CNS receptors and enzymes suggests it could serve as a candidate for developing new therapeutic agents for neurological disorders and inflammation-related conditions.

Q & A

What are the established synthetic routes for 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via a multi-step process:

Acylation of piperidine derivatives : React 4-aminopiperidine with cyclopentylacetic acid chloride in anhydrous dichloromethane under nitrogen atmosphere.

Hydrochloride salt formation : Treat the free base with HCl in ethanol, followed by recrystallization from methanol/ether .

Key Variables :

- Temperature control (<0°C during acylation minimizes side reactions).

- Solvent polarity (ethanol vs. acetone) affects salt crystallization efficiency.

- Typical yields range from 65–85%, with impurities including unreacted amine or over-acylated byproducts .

Which analytical techniques are most effective for structural confirmation and purity assessment?

Basic Research Question

Primary Methods :

- NMR Spectroscopy : H and C NMR confirm cyclopentyl and piperidinyl moieties. Key signals: cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and acetamide carbonyl (δ 170–172 ppm) .

- HPLC-PDA : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 15 min). Purity >98% is achievable with retention time ~8.2 min .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 253.2; HCl salt confirmed by Cl isotopic pattern) .

How can researchers optimize synthetic protocols to address low yields or impurities?

Advanced Research Question

Challenges :

- Low yields (<50%) often arise from incomplete acylation or hydrochloride salt instability.

Solutions : - Reagent stoichiometry : Use 1.2 eq. of cyclopentylacetic acid chloride to drive the reaction.

- Purification : Employ column chromatography (silica gel, 5% methanol in DCM) before salt formation to remove unreacted amine.

- Crystallization optimization : Slow cooling (-20°C, 12 hr) improves crystal homogeneity. Purity >99% is achievable via repetitive recrystallization .

How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

Advanced Research Question

Case Study : Discrepancies in piperidinyl ring conformation (chair vs. boat) between solution-state NMR and solid-state X-ray data.

Methodology :

- Variable-temperature NMR : Assess ring flexibility (e.g., coalescence temperature for chair-boat interconversion).

- DFT calculations : Compare experimental C chemical shifts with computed values for proposed conformers.

- SC-XRD : Resolve ambiguity by determining the solid-state structure (e.g., CCDC deposition) .

What are the solubility and stability profiles of this compound under physiological conditions?

Basic Research Question

Physicochemical Properties :

| Property | Value | Conditions |

|---|---|---|

| Solubility (HO) | 12 mg/mL | 25°C, pH 7.4 |

| LogP | 1.8 ± 0.2 | Octanol/water |

| Stability | >6 months | -20°C, desiccated |

| Formulation Tips : |

- For in vitro assays, prepare stock solutions in DMSO (50 mM), then dilute in PBS (final DMSO <0.1%). Avoid freeze-thaw cycles .

How do stereochemical variations in the cyclopentyl or piperidinyl groups affect biological activity?

Advanced Research Question

Case Study :

- Enantiomeric analogs : (R)- vs. (S)-cyclopentyl derivatives showed 10-fold differences in receptor binding (e.g., σ-1 receptor IC: 34 nM vs. 320 nM).

Methodology : - Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane:ethanol 90:10).

- Molecular docking : Correlate stereochemistry with hydrophobic pocket interactions in target proteins .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Hazard Mitigation :

- PPE : Nitrile gloves (tested for permeation resistance >8 hr), lab coat, and safety goggles .

- Ventilation : Use fume hoods during powder weighing to prevent inhalation (particle size <10 µm).

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.